molecular formula C17H14BrN3O2 B277537 N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Katalognummer B277537
Molekulargewicht: 372.2 g/mol
InChI-Schlüssel: JQBJSUKXGQDUEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, also known as BMQ, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. BMQ belongs to the class of quinazoline derivatives, which have been studied extensively for their biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Wirkmechanismus

The mechanism of action of N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various cellular processes that are essential for cell growth and survival. In cancer cells, N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been shown to induce apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has also been shown to inhibit the NF-κB signaling pathway, which plays a key role in inflammation and immune response. Additionally, N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been shown to inhibit the activity of various enzymes involved in bacterial and fungal cell wall synthesis, leading to cell death.
Biochemical and Physiological Effects
N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been shown to have various biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been shown to induce DNA damage and inhibit DNA repair, leading to cell cycle arrest and apoptosis. In inflammatory cells, N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. Additionally, N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been shown to inhibit the growth and proliferation of bacterial and fungal cells by disrupting cell wall synthesis and membrane integrity.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has several advantages for lab experiments, including its high purity and yield, and its potential therapeutic applications in various diseases. However, N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide also has some limitations, including its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy. Additionally, the mechanism of action of N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is not fully understood, which may limit its potential therapeutic applications.

Zukünftige Richtungen

There are several future directions for research on N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, including the optimization of its synthesis method to improve its bioavailability and efficacy, and the identification of its molecular targets and mechanism of action. Additionally, further studies are needed to evaluate the safety and toxicity of N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide in vivo, and to determine its potential therapeutic applications in various diseases. Finally, the development of N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide derivatives and analogs may lead to the discovery of more potent and selective compounds with improved pharmacological properties.

Synthesemethoden

N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide can be synthesized through a multi-step process that involves the reaction of 2-aminobenzamide with ethyl 4-bromo-2-methylphenylacetate to form 2-(4-bromo-2-methylphenyl)quinazolin-4(3H)-one. The resulting compound is then reacted with chloroacetyl chloride to form N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide. The synthesis of N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been optimized to yield high purity and yield, making it suitable for scientific research.

Wissenschaftliche Forschungsanwendungen

N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and microbial infections. In cancer research, N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has also been studied for its anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been shown to have antimicrobial activity against various bacterial and fungal species, making it a potential candidate for the treatment of infectious diseases.

Eigenschaften

Produktname

N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Molekularformel

C17H14BrN3O2

Molekulargewicht

372.2 g/mol

IUPAC-Name

N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C17H14BrN3O2/c1-11-8-12(18)6-7-14(11)20-16(22)9-21-10-19-15-5-3-2-4-13(15)17(21)23/h2-8,10H,9H2,1H3,(H,20,22)

InChI-Schlüssel

JQBJSUKXGQDUEN-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CN2C=NC3=CC=CC=C3C2=O

Kanonische SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CN2C=NC3=CC=CC=C3C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.